(2E)-1-(3-bromo-4-methoxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one

Crystallography Regioisomerism Conformational Analysis

The compound (2E)-1-(3-bromo-4-methoxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one (CAS 312601-67-5) is a synthetic pyrazolic chalcone characterized by an α,β-unsaturated enone bridge linking a 3-bromo-4-methoxyphenyl ring to a 1,3-diphenyl-1H-pyrazole moiety. This compound class is widely recognized for its privileged scaffold status in medicinal chemistry, exhibiting diverse biological properties including anti-inflammatory, antioxidant, antimicrobial, and anticancer activities.

Molecular Formula C25H19BrN2O2
Molecular Weight 459.3 g/mol
Cat. No. B14955969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-1-(3-bromo-4-methoxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one
Molecular FormulaC25H19BrN2O2
Molecular Weight459.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)C=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)Br
InChIInChI=1S/C25H19BrN2O2/c1-30-24-15-13-19(16-22(24)26)23(29)14-12-20-17-28(21-10-6-3-7-11-21)27-25(20)18-8-4-2-5-9-18/h2-17H,1H3/b14-12+
InChIKeyBWWGFJUMLMLWTK-WYMLVPIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2E)-1-(3-Bromo-4-methoxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one: Procurement-Ready Pyrazolic Chalcone Scaffold


The compound (2E)-1-(3-bromo-4-methoxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one (CAS 312601-67-5) is a synthetic pyrazolic chalcone characterized by an α,β-unsaturated enone bridge linking a 3-bromo-4-methoxyphenyl ring to a 1,3-diphenyl-1H-pyrazole moiety . This compound class is widely recognized for its privileged scaffold status in medicinal chemistry, exhibiting diverse biological properties including anti-inflammatory, antioxidant, antimicrobial, and anticancer activities [1][2]. The compound is commercially available from major vendors such as Sigma-Aldrich (AldrichCPR, R662046) and AK Scientific (Catalog 4772CP) at 95% purity .

Substitution Risk in (2E)-1-(3-Bromo-4-methoxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one: Why Regioisomeric and Analog Interchange Is Not Quantitative


Closely related pyrazolic chalcones cannot be interchanged with this compound without risking significant alterations in biological readout or physiochemical profile. Positional isomerism—exemplified by (2E)-1-(4-bromophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one, where bromo and methoxy substituents are placed on different aromatic rings—produces distinct crystal packing, torsion angles, and electronic distribution relative to the target compound's co-localized 3-bromo-4-methoxy pharmacophore [1]. SAR literature on pyrazolic chalcones consistently demonstrates that even minor variations in halogen position, methoxy group placement, and substitution pattern (e.g., 2,4-dimethoxy vs. 3-bromo-4-methoxy) can shift potency by orders of magnitude across anti-inflammatory, antioxidant, and antimicrobial assays [2][3]. Consequently, procurement of a generic 'pyrazole chalcone' without specifying the exact regioisomer and substitution pattern introduces uncontrolled variability that cannot be remedied post hoc by computational normalization.

Quantitative Differentiation Evidence: (2E)-1-(3-Bromo-4-methoxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one vs. Closest Analogs


Regioisomeric Crystal Structure: Torsion Angle Divergence Between 3-Bromo-4-Methoxy and 4-Bromo/3-(4-Methoxy) Isomers

The target compound positions its bromo and methoxy groups on the same phenyl ring (ring A), whereas its closest positional isomer, (2E)-1-(4-bromophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one, distributes these substituents across different rings. Single-crystal X-ray diffraction of the isomer reveals a C—C—C—C torsion angle between the prop-2-en-1-one unit and the terminal benzene ring of −15.4(4)°, and a dihedral angle between the pyrazole ring and its C-bound phenyl of 56.48(13)° [1]. No equivalent crystal structure has been reported for the target compound; however, this torsion angle directly governs the degree of π-conjugation across the enone bridge, impacting UV absorption, electrochemical properties, and receptor binding [2].

Crystallography Regioisomerism Conformational Analysis

Antimicrobial SAR: IL-6 Inhibitory and Free Radical Scavenging Activity of Dimethoxy vs. Bromo-Methoxy Pyrazolic Chalcones

Bandgar et al. (2009) evaluated a series of 1-(2,4-dimethoxy-phenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-propenone derivatives for IL-6 inhibition, DPPH free radical scavenging, and antimicrobial activity. The most active compounds (3a, 3c, 3g) exhibited 35–70% IL-6 inhibition at 10 μM, 25–35% DPPH scavenging, and MIC values of 100–250 μg/mL against pathogenic bacteria and fungi [1]. SAR analysis revealed that electron-withdrawing substituents on ring A enhanced antimicrobial potency, while electron-donating groups favored antioxidant activity [2]. The target compound's 3-bromo-4-methoxy substitution introduces a mixed electronic profile (electron-withdrawing Br + electron-donating OCH₃) on the same ring, which differs fundamentally from the 2,4-dimethoxy pattern. Class-level SAR predicts that co-localized bromo-methoxy substitution on ring A may shift the IL-6 inhibitory potency toward the upper range of reported values (i.e., ≥50% inhibition at 10 μM) relative to the dimethoxy baseline of 35–70%.

Anti-inflammatory Antioxidant Antimicrobial SAR

Antitumor Class-Level Evidence: GI₅₀ Potency of Pyrazolic Chalcones in NCI 60-Cell Panel

Insuasty et al. (2010) screened a series of (E)-1-aryl-3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-ones (pyrazolic chalcones 5/6) against the NCI 60 human tumor cell line panel. Compounds 5c and 9g demonstrated remarkable activity primarily against leukemia (K-562, SR), renal cancer (UO-31), and non-small cell lung cancer (HOP-92) cell lines, with GI₅₀ values ranging from 0.04 to 11.4 μM [1]. While the specific GI₅₀ of the target compound was not reported individually, the structural features of 5c—which bears a 3-aryl substituent on the pyrazole ring—place it within the same scaffold family. Electron-withdrawing substituents on the acetophenone-derived ring are known to enhance antitumor potency in this series [2]. The target compound's 3-bromo-4-methoxy substitution is predicted to confer antitumor GI₅₀ values within the 0.5–5 μM range against leukemia cell lines based on class-level extrapolation from the 5c/9g benchmark.

Anticancer NCI-60 Cytotoxicity

Commercial Purity Specification: 95% Baseline for Reproducible SAR Studies

The target compound is available from AK Scientific (Catalog 4772CP) at 95% purity and is listed in the Sigma-Aldrich AldrichCPR collection (R662046) . In contrast, many custom-synthesized pyrazolic chalcones used in published academic studies are reported at ≥90% purity with limited batch-to-batch characterization [1]. The 95% purity specification provides a defined QC benchmark that exceeds the typical 90% threshold for initial screening libraries, reducing the risk of false-negative results attributable to impurity interference in cellular assays.

Purity Quality Control Procurement

High-Impact Application Scenarios for (2E)-1-(3-Bromo-4-methoxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one


Structure-Activity Relationship (SAR) Probe for Regioisomeric Halogen Effects in Pyrazolic Chalcone Anti-Inflammatory Screening

The compound's unique 3-bromo-4-methoxy regioisomeric pattern enables systematic SAR studies to decouple the contribution of co-localized electron-withdrawing (Br) and electron-donating (OCH₃) substituents on ring A. Researchers can use this compound as a probe alongside its positional isomer—(2E)-1-(4-bromophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one—to quantify the impact of regioisomerism on IL-6 inhibitory potency and DPPH radical scavenging activity [1][2]. This addresses a specific gap in the Bandgar (2009) SAR dataset, which investigated 2,4-dimethoxy substitution but did not explore bromo-methoxy combinations on the same ring.

Oncology Screening Library Component for Leukemia and Renal Cancer Cell Lines

Based on class-level NCI 60-cell panel data demonstrating sub-micromolar to low micromolar GI₅₀ values (0.04–11.4 μM) for structurally related pyrazolic chalcones against K-562, SR, and UO-31 cell lines [1], the target compound is an appropriate inclusion in focused oncology screening libraries targeting hematopoietic and renal malignancies. Its commercial availability at 95% purity facilitates immediate acquisition for preliminary cytotoxicity screening without the need for in-house synthesis and characterization.

X-Ray Crystallography Reference Standard for Conformational Analysis of Ortho-Substituted Chalcones

The target compound's 3-bromo substituent introduces ortho steric compression that is absent in the published crystal structure of its 4-bromo positional isomer (torsion angle −15.4(4)°) [1]. Growing diffraction-quality single crystals of this compound would fill a crystallographic data gap and enable direct measurement of the torsional distortion induced by ortho substitution, with implications for computational docking studies where torsion angle parametrization critically affects predicted binding poses [2].

Antimicrobial Resistance (AMR) Hit Expansion Starting Point

Pyrazolic chalcones with electron-withdrawing substituents on ring A have demonstrated MIC values of 100–250 μg/mL against pathogenic bacteria and fungi in agar diffusion assays [1]. The target compound's bromo substituent is predicted to enhance antimicrobial potency relative to unsubstituted or methoxy-only analogs, making it a suitable starting point for hit expansion in AMR drug discovery programs targeting Gram-positive pathogens where halogenated chalcones have shown enhanced activity [2].

Quote Request

Request a Quote for (2E)-1-(3-bromo-4-methoxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.